4-[2-(3,5-Difluorophenyl)ethyl]piperidine 4-[2-(3,5-Difluorophenyl)ethyl]piperidine
Brand Name: Vulcanchem
CAS No.: 789461-70-7
VCID: VC8137063
InChI: InChI=1S/C13H17F2N/c14-12-7-11(8-13(15)9-12)2-1-10-3-5-16-6-4-10/h7-10,16H,1-6H2
SMILES: C1CNCCC1CCC2=CC(=CC(=C2)F)F
Molecular Formula: C13H17F2N
Molecular Weight: 225.28 g/mol

4-[2-(3,5-Difluorophenyl)ethyl]piperidine

CAS No.: 789461-70-7

Cat. No.: VC8137063

Molecular Formula: C13H17F2N

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(3,5-Difluorophenyl)ethyl]piperidine - 789461-70-7

Specification

CAS No. 789461-70-7
Molecular Formula C13H17F2N
Molecular Weight 225.28 g/mol
IUPAC Name 4-[2-(3,5-difluorophenyl)ethyl]piperidine
Standard InChI InChI=1S/C13H17F2N/c14-12-7-11(8-13(15)9-12)2-1-10-3-5-16-6-4-10/h7-10,16H,1-6H2
Standard InChI Key KNZSMIUWZWEDSG-UHFFFAOYSA-N
SMILES C1CNCCC1CCC2=CC(=CC(=C2)F)F
Canonical SMILES C1CNCCC1CCC2=CC(=CC(=C2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-[2-(3,5-difluorophenyl)ethyl]piperidine, reflects its core structure:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

  • 3,5-Difluorophenyl substituent: A benzene ring with fluorine atoms at the 3rd and 5th positions.

  • Ethyl linker: Connects the aromatic ring to the piperidine’s 4th position.

Molecular Formula: C13H17F2N\text{C}_{13}\text{H}_{17}\text{F}_2\text{N}
Molecular Weight: 225.28 g/mol (calculated).

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name4-[2-(3,5-Difluorophenyl)ethyl]piperidine
SMILESC1CNCCC1CCC2=CC(=CC(=C2)F)F
Topological Polar SA~20 Ų (estimated)
Lipophilicity (LogP)~3.2 (predicted)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-[2-(3,5-difluorophenyl)ethyl]piperidine can be approached via:

  • Friedel-Crafts alkylation: Introducing the ethyl-piperidine moiety to 1,3-difluorobenzene.

  • Nucleophilic substitution: Reacting 3,5-difluorophenethyl bromide with piperidine.

StepReagents/Conditions
Ethyl linker formation3,5-Difluorophenethyl bromide, K2_2CO3_3, DMF
Piperidine couplingPiperidine, reflux in acetonitrile
PurificationColumn chromatography (SiO2_2, hexane/EtOAc)

Physicochemical Properties

Lipophilicity and Solubility

The 3,5-difluorophenyl group enhances lipid solubility, favoring blood-brain barrier penetration. Predicted properties include:

  • LogP: 3.2 (via Crippen’s fragmentation method).

  • Aqueous solubility: <1 mg/mL (25°C), necessitating formulation with co-solvents.

Basicity

The piperidine nitrogen (pKa10.1\text{p}K_a \approx 10.1) protonates under physiological conditions, influencing pharmacokinetics.

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